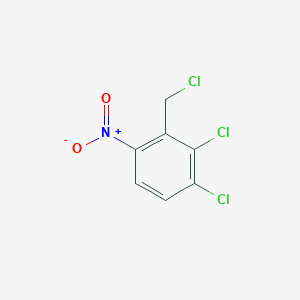

2,3-Dichloro-6-nitrobenzyl chloride

概述

描述

盐酸舒必利是一种典型的抗精神病药物,主要用于治疗精神分裂症和其他精神病。 它属于硫代二苯并噻吨类神经阻滞剂,以其对多巴胺受体,特别是 D1 和 D2 受体的拮抗作用而闻名 。 该化合物有多种剂型,包括口服片剂和长效肌肉注射 。

准备方法

合成路线和反应条件: 舒必利的合成涉及在碱的存在下,2-氯-9H-硫代二苯并噻吨-9-酮与 1-(2-羟乙基)哌嗪反应。 然后通过重结晶纯化所得产物 。

工业生产方法: 盐酸舒必利的工业生产通常涉及大规模合成,然后进行纯化步骤,以确保高产率和纯度。 该过程包括将异构体混合物溶解在有机溶剂中,酯化,碱水解和重结晶 。

化学反应分析

反应类型: 盐酸舒必利会经历各种化学反应,包括:

氧化: 暴露于氧化剂会导致降解产物的形成。

还原: 还原反应会改变化合物中存在的官能团。

取代: 取代反应可能发生在氯原子或其他反应位点.

常用试剂和条件:

氧化: 过氧化氢或其他过氧化物在酸性或碱性条件下。

还原: 硼氢化钠或氢化铝锂在适当的溶剂中。

取代: 在受控条件下卤化剂或亲核试剂.

主要形成的产物: 这些反应形成的主要产物包括各种降解产物和取代衍生物,可以通过 LCMS/MS 等技术进行鉴定和表征 。

科学研究应用

Medicinal Chemistry

2,3-Dichloro-6-nitrobenzyl chloride is primarily utilized in the development of pharmaceuticals. It serves as an intermediate in the synthesis of various bioactive compounds, including:

- Antithrombotic Agents : It is used in the synthesis of anagrelide, a phosphodiesterase inhibitor with antiplatelet properties that is effective in treating thrombocythemia .

Material Science

The compound has potential applications in material science, particularly in the development of polymeric materials and coatings due to its reactive chlorinated structure.

Organic Synthesis

As a versatile building block in organic synthesis, it can be used to create various derivatives that may exhibit unique chemical properties or biological activities.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its role as a precursor in synthesizing novel antithrombotic agents that showed improved efficacy and reduced side effects compared to existing treatments .

- Research conducted at a university laboratory demonstrated its utility in creating polymeric materials with enhanced thermal stability and mechanical properties .

作用机制

盐酸舒必利主要通过拮抗多巴胺受体,特别是 D1 和 D2 受体来发挥作用。 它也对 α1-肾上腺素能受体和 5-HT2 受体具有高亲和力 。 通过阻断这些受体,舒必利减少多巴胺和血清素的作用,从而产生抗精神病和镇静作用 。

类似化合物:

舒必利: 舒必利的母体化合物,具有类似的药理特性。

氟哌啶醇: 另一种典型的抗精神病药物,其化学结构不同,但多巴胺受体拮抗作用相似。

氯丙嗪: 吩噻嗪类抗精神病药物,受体亲和力更广

相似化合物的比较

Clopenthixol: The parent compound of zuclopenthixol, with similar pharmacological properties.

Haloperidol: Another typical antipsychotic with a different chemical structure but similar dopamine receptor antagonism.

Chlorpromazine: A phenothiazine antipsychotic with broader receptor affinity

Uniqueness: Zuclopenthixol dihydrochloride is unique due to its specific receptor affinity profile and the availability of multiple formulations, including long-acting injections, which improve patient compliance .

生物活性

2,3-Dichloro-6-nitrobenzyl chloride (DCNBC) is an organic compound characterized by the molecular formula C₇H₄Cl₃NO₂. Its structure includes two chlorine atoms at the 2 and 3 positions and a nitro group at the 6 position of the benzyl ring. This unique arrangement contributes to its biological activity and potential applications in medicinal chemistry and environmental studies. The compound's reactivity is primarily due to its chlorinated aromatic nature, making it a subject of interest in various biological assays.

DCNBC can be synthesized through multiple methods, often involving chlorination and nitration processes. For example, one synthetic route involves the nitration of 1,2,3-trichlorobenzene followed by a reaction with cuprous cyanide to yield 2,3-dichloro-6-nitrobenzonitrile, which can subsequently be reduced to produce DCNBC .

Cytotoxicity

Cytotoxicity tests are crucial for evaluating the safety profile of chemical compounds. In vitro studies have demonstrated that chlorinated benzyl derivatives can exhibit cytotoxic effects on various cancer cell lines. While specific IC50 values for DCNBC are not extensively documented, related compounds have shown moderate cytotoxicity against liver and breast cancer cell lines . This suggests that DCNBC may also possess cytotoxic properties worth investigating further.

Case Studies

- Study on Genotoxicity : A comprehensive assessment involving various chlorinated compounds indicated that exposure could lead to increased DNA damage in cultured cells. The study utilized comet assays to measure DNA strand breaks, revealing a concentration-dependent relationship between exposure levels and genotoxic effects .

- Cytotoxic Effects on Cancer Cell Lines : In vitro assays conducted on derivatives of chlorinated benzyl compounds have shown varying degrees of cytotoxicity against different cancer cell lines (e.g., MCF-7 for breast cancer). These studies often utilize MTT assays to determine cell viability post-treatment .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1,2-dichloro-3-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELSTMZJPQYYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431484 | |

| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192124-88-2 | |

| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583SDH2U86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。